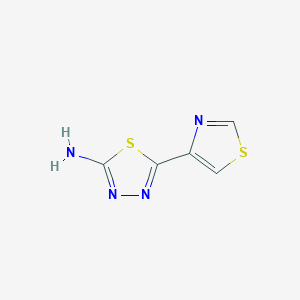
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is usually carried out under reflux conditions to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: The compound may interfere with DNA replication, protein synthesis, and other critical cellular functions, leading to its therapeutic effects.
Comparación Con Compuestos Similares
2-Aminothiazole: Shares the thiazole ring but lacks the thiadiazole moiety.
5-Amino-1,3,4-thiadiazole: Contains the thiadiazole ring but not the thiazole ring.
Uniqueness: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is unique due to the combination of both thiazole and thiadiazole rings, which imparts distinct chemical properties and a broader range of biological activities compared to its individual components.
Propiedades
Fórmula molecular |
C5H4N4S2 |
|---|---|
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-1-10-2-7-3/h1-2H,(H2,6,9) |
Clave InChI |
PZUKDMCLJCLACW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



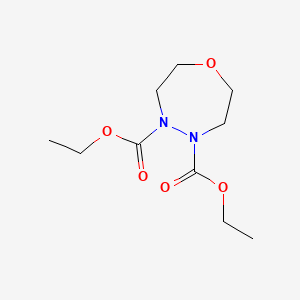
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)

![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)

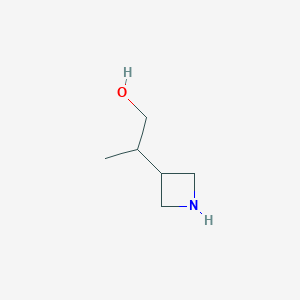
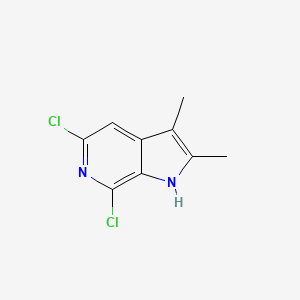
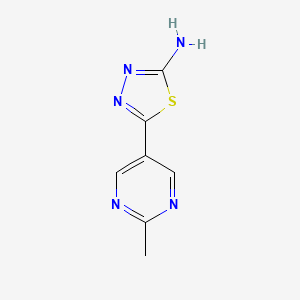

![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)



